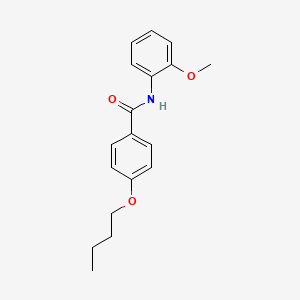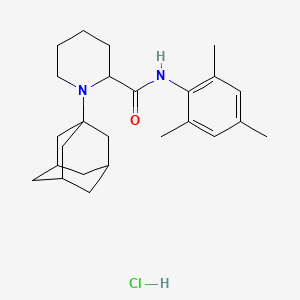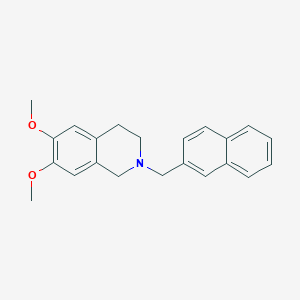![molecular formula C25H27ClN2O2 B5069008 2,6-di-tert-butyl-4-[5-chloro-2-(2-furyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069008.png)
2,6-di-tert-butyl-4-[5-chloro-2-(2-furyl)-1H-benzimidazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally similar compounds involves complex chemical reactions, often including the use of single crystal X-ray diffraction methods for structural confirmation. Compounds like 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol have been synthesized and analyzed using IR, 1H and 13C NMR spectroscopy to confirm their structures (Rimaz et al., 2013). This process involves careful control of reaction conditions and purification techniques to achieve the desired product.
Molecular Structure Analysis
Single crystal X-ray diffraction is a primary tool for determining the molecular structure of chemical compounds. Studies on similar molecules, such as 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol, highlight the significance of molecular geometry and dihedral angles in understanding the spatial arrangement of atoms within the molecule (Tang et al., 2014).
Chemical Reactions and Properties
The reactivity and functional behavior of such compounds are often explored through their participation in various chemical reactions. The synthesis and reactivity of compounds containing the 2,6-di-tert-butylphenol moiety, for example, are studied for their antioxidant properties and reaction mechanisms (Shakir et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the practical applications of a compound. The physical properties are often determined through experimental studies that involve detailed analysis of the compound under various conditions.
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability, and functional group activity, are essential for predicting the behavior of compounds in chemical reactions. Studies on similar benzimidazole-containing compounds have demonstrated their potential as fluorescent sensors due to their unique chemical properties (Maji et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds, such as 2,6-di-tert-butylphenol, are known to be used industrially as uv stabilizers and antioxidants for hydrocarbon-based products .
Mode of Action
They likely interact with reactive oxygen species (ROS), neutralizing them and preventing them from causing oxidative damage .
Pharmacokinetics
Similar compounds, such as 2,6-di-tert-butylphenol, are known to have low toxicity , which may suggest favorable pharmacokinetic properties.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[5-chloro-2-(furan-2-yl)benzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c1-24(2,3)17-13-16(14-18(22(17)29)25(4,5)6)28-20-10-9-15(26)12-19(20)27-23(28)21-8-7-11-30-21/h7-14,29H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPPCNNYUKNDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)Cl)N=C2C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclohexylmethyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5068932.png)
![2-hydroxy-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5068935.png)
![N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B5068947.png)
![N-[1-(1-cyclohexyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5068955.png)
![1,3-dimethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5068957.png)

![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5068982.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5068989.png)
![4-methyl-N-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5068997.png)
![3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5069005.png)

![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)
